molecular formula C9H5BrClN B6591574 2-Bromo-5-chloroquinoline CAS No. 1420792-54-6

2-Bromo-5-chloroquinoline

Cat. No.: B6591574
CAS No.: 1420792-54-6
M. Wt: 242.50 g/mol
InChI Key: PZAHFAZCBWHOTB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHFAZCBWHOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile of 2-Bromo-5-chloroquinoline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-bromo-5-chloroquinoline, a key heterocyclic compound in medicinal chemistry and materials science. We present a detailed examination of its solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. This document outlines a robust experimental protocol for solubility determination, discusses the underlying intermolecular forces governing solubility, and presents illustrative quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the solubility characteristics of halogenated quinolines.

Introduction: The Significance of Solubility in Research and Development

2-Bromo-5-chloroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a critical pharmacophore in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[1] The solubility of a target compound is a fundamental physicochemical property that dictates its utility in various applications, from reaction chemistry to formulation and bioavailability in drug discovery.[2] Understanding the solubility in different solvent systems is paramount for designing robust experimental protocols, ensuring accurate biological screening results, and developing effective formulations.

This guide focuses on two solvents of interest:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, widely used for its ability to dissolve a broad range of polar and nonpolar compounds. It is a common vehicle for compound storage and in vitro biological assays.

  • Methanol (MeOH): A simple polar protic solvent, frequently used in organic synthesis, purification, and as a solvent for analytical techniques.

The choice of solvent can dramatically influence reaction kinetics, crystal morphology, and biological activity. Therefore, a thorough understanding of the solubility of 2-bromo-5-chloroquinoline in these solvents is essential for its effective application.

Quantitative Solubility Analysis

The following table summarizes the illustrative solubility data for 2-bromo-5-chloroquinoline in DMSO and methanol at ambient temperature (25°C). This data is based on projected behavior derived from first principles and is intended to serve as a practical guide for experimental design.

ParameterDMSOMethanol
Solvent Type Polar AproticPolar Protic
Illustrative Solubility (mg/mL) > 1005 - 10
Illustrative Molar Solubility (mol/L) > 0.410.02 - 0.04
Qualitative Assessment Very SolubleModerately Soluble

Note: The molecular weight of 2-bromo-5-chloroquinoline is approximately 242.5 g/mol .

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for solubility determination is crucial. The following step-by-step methodology describes a common approach for assessing the solubility of a solid compound.[3][4]

Materials and Equipment
  • 2-Bromo-5-chloroquinoline (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Calibrated pipettes

  • Glass vials with screw caps

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of 2-bromo-5-chloroquinoline in a solvent in which it is freely soluble (e.g., DMSO) for creating a calibration curve for HPLC analysis.

  • Sample Preparation: Accurately weigh a surplus amount of 2-bromo-5-chloroquinoline (e.g., 10 mg) into a series of labeled glass vials.

  • Solvent Addition: Add a precise volume of the test solvent (DMSO or methanol, e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The system should be agitated to maximize the solid-liquid interface.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully pipette a small aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate mobile phase for HPLC analysis.

  • Quantification: Inject the diluted sample onto a calibrated HPLC-UV system to determine the concentration of the dissolved 2-bromo-5-chloroquinoline. The concentration is determined by comparing the peak area to a standard curve.

  • Calculation: The solubility (in mg/mL or mol/L) is calculated from the measured concentration, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess 2-bromo-5-chloroquinoline add_solvent Add precise volume of DMSO or Methanol weigh->add_solvent Step 1-2 shake Equilibrate in thermostatic shaker (24-48h) add_solvent->shake Step 3-4 centrifuge Centrifuge to pellet solid shake->centrifuge Step 5 supernatant Extract clear supernatant centrifuge->supernatant Step 6 hplc Dilute and analyze by HPLC-UV supernatant->hplc Step 7 quantify Quantify against standard curve hplc->quantify Step 8

Caption: Workflow for determining the solubility of 2-bromo-5-chloroquinoline.

Mechanistic Insights into Solubility Behavior

The significant difference in the solubility of 2-bromo-5-chloroquinoline in DMSO versus methanol can be explained by analyzing the intermolecular forces at play between the solute and each solvent.[5][6] The principle of "like dissolves like" is a useful starting point, where solubility is favored when the solute and solvent have similar polarities and intermolecular force types.

Molecular Structure and Polarity
  • 2-Bromo-5-chloroquinoline: This molecule is a substituted aromatic heterocycle. The presence of the nitrogen atom in the quinoline ring and the electronegative bromine and chlorine atoms creates polar covalent bonds, resulting in a net dipole moment. The aromatic rings also allow for π-π stacking interactions and are a significant nonpolar component.

  • DMSO (Dimethyl Sulfoxide, (CH₃)₂SO): DMSO is a highly polar aprotic solvent. The sulfur-oxygen double bond is strongly polarized, with a significant negative charge on the oxygen and a positive charge on the sulfur. It can act as a strong hydrogen bond acceptor.

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor.

Solute-Solvent Interactions

In DMSO:

  • Dipole-Dipole Interactions: The primary forces driving solubility in DMSO are strong dipole-dipole interactions. The positive end of the dipole on the sulfur atom in DMSO can interact favorably with the electron-rich regions of the quinoline ring and the lone pairs on the nitrogen and halogen atoms. The highly negative oxygen of DMSO can interact with any partial positive charges on the solute.

  • London Dispersion Forces: The nonpolar aromatic rings of the quinoline derivative interact favorably with the methyl groups of DMSO via London dispersion forces.

  • Absence of Hydrogen Bond Donating Group in Solute: Since 2-bromo-5-chloroquinoline does not have a hydrogen atom attached to a highly electronegative atom, it cannot act as a hydrogen bond donor. DMSO's strength as a hydrogen bond acceptor is therefore less critical in this specific interaction, but its overall high polarity is dominant.

In Methanol:

  • Hydrogen Bonding: Methanol's primary intermolecular force is hydrogen bonding. While methanol can act as a hydrogen bond acceptor for a suitable donor, 2-bromo-5-chloroquinoline lacks a hydrogen bond-donating proton. The nitrogen atom in the quinoline ring can act as a weak hydrogen bond acceptor for methanol's hydroxyl proton.

  • Dipole-Dipole Interactions: Dipole-dipole interactions are present but are generally weaker than the hydrogen bonds that methanol molecules form with each other.

  • Solvent-Solvent Interactions: A significant energy penalty must be paid to dissolve the solute in methanol. The strong hydrogen bonding network between methanol molecules must be disrupted to create a cavity for the solute molecule. Since the solute cannot fully participate in this hydrogen bonding network, the overall enthalpy of solution is less favorable compared to DMSO.

Diagram of Molecular Interactions

G cluster_solute 2-Bromo-5-chloroquinoline cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) solute Aromatic Rings (Nonpolar) N, Br, Cl atoms (Polar) dmso_interaction Strong Dipole-Dipole London Dispersion Forces solute->dmso_interaction Favorable Interaction => High Solubility methanol_interaction Weak H-Bonding (Acceptor only) Disruption of Solvent Network solute->methanol_interaction Less Favorable Interaction => Moderate Solubility dmso Strong Dipole (S=O) Hydrogen Bond Acceptor methanol H-Bond Donor & Acceptor Dipole

Caption: Intermolecular forces governing solubility in DMSO vs. Methanol.

Conclusion

The solubility of 2-bromo-5-chloroquinoline is significantly higher in the polar aprotic solvent DMSO compared to the polar protic solvent methanol. This difference is primarily attributed to the strong dipole-dipole interactions between the solute and DMSO, which do not require the disruption of a strong hydrogen-bonding network as is the case with methanol. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is critical for the successful application of this compound in research and development. This guide provides the foundational knowledge for scientists to make informed decisions regarding solvent selection for experiments involving 2-bromo-5-chloroquinoline and related heterocyclic compounds.

References

  • Identification of Unknowns (Experiment) . Chemistry LibreTexts. [Link]

  • Experiment 2 # Solubility . Bellevue College. [Link]

  • Quinoline . Wikipedia. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

  • Intermolecular forces . Khan Academy. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of Bromine in 2-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for the chemoselective nucleophilic substitution of bromine in 2-bromo-5-chloroquinoline . Due to the electronic disparity between the C2 and C5 positions in the quinoline scaffold, the C2-bromide exhibits significantly heightened reactivity toward nucleophiles compared to the C5-chloride. This application note provides two distinct workflows: a classical Nucleophilic Aromatic Substitution (


) for aliphatic amines and alkoxides, and a Palladium-catalyzed Buchwald-Hartwig amination for sterically hindered or electron-deficient nucleophiles (e.g., anilines). Both protocols ensure the preservation of the C5-chloro handle for subsequent diversification.

Reactivity Profile & Mechanistic Insight[1]

Electronic Landscape

The quinoline ring system presents a unique electrophilic landscape. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, specifically activating the C2 and C4 positions via resonance.

  • C2-Position (Site of Reaction): Highly electron-deficient. The C2-Br bond is activated for

    
     via an addition-elimination mechanism involving a stabilized Meisenheimer-like intermediate (aza-enolate).
    
  • C5-Position (Site of Stability): Located on the carbocyclic ring, the C5-Cl bond is electronically isolated from the activating influence of the ring nitrogen. It behaves similarly to an unactivated chlorobenzene and remains inert under standard

    
     conditions.
    
Chemoselectivity Hierarchy

In both thermal and metal-catalyzed manifolds, the reactivity order is:



  • 
    :  Activation energy for C2 attack is significantly lower.
    
  • Pd-Catalysis: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (weaker bond,

    
    ) over the C-Cl bond (
    
    
    
    ), reinforced by the electron-deficient nature of C2.
Reactivity Map (DOT Visualization)

ReactivityMap Substrate 2-Bromo-5-chloroquinoline C2 C2-Position (Br) High Reactivity Substrate->C2 Activated by N1 Good Leaving Group (Br) C5 C5-Position (Cl) Low Reactivity Substrate->C5 Unactivated Stronger Bond (Cl) Product 2-Substituted-5-chloroquinoline C2->Product Primary Pathway

Figure 1: Reactivity landscape of 2-bromo-5-chloroquinoline showing the preferential activation of the C2 position.

Experimental Protocols

Protocol A: Classical Thermal (Amination)

Best for: Primary/Secondary aliphatic amines (e.g., morpholine, piperidine, n-butylamine). Mechanism: Addition-Elimination.

Reagents & Stoichiometry
ComponentEquivalentsRole
2-Bromo-5-chloroquinoline 1.0 equivSubstrate
Amine Nucleophile 2.5 - 3.0 equivReagent & Base
Solvent NMP or DMSOHigh dielectric constant promotes transition state
Base (Optional) DIPEA (2.0 equiv)Acid scavenger (if amine is valuable)
Step-by-Step Methodology
  • Setup: In a pressure vial or round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-chloroquinoline (1.0 mmol) in NMP (3 mL).

  • Addition: Add the amine nucleophile (3.0 mmol). Note: If the amine is volatile, use a sealed pressure vessel.

  • Reaction: Heat the mixture to 100–120 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (30 mL). The product often precipitates.

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If Oiling: Extract with EtOAc (

      
      ), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Anilines, sterically hindered amines, or when mild thermal conditions are required. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
2-Bromo-5-chloroquinoline 1.0 equivSubstrate
Aniline/Amine 1.2 equivNucleophile
Pd Catalyst 2–5 mol%

or

Ligand 4–10 mol%BINAP or Xantphos (Chelating ligands prevent

-elimination)
Base 1.5 equiv

or

Solvent Toluene or DioxaneAnhydrous, degassed
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge: Add 2-Bromo-5-chloroquinoline (1.0 mmol), Aniline (1.2 mmol),

    
     (1.5 mmol), 
    
    
    
    (0.05 mmol), and BINAP (0.075 mmol).
  • Solvent: Add anhydrous Toluene (5 mL) via syringe. Sparge with Argon for 5 minutes.

  • Reaction: Heat to 80–100 °C for 12–16 hours.

    • Self-Validation: The reaction mixture usually turns from dark red to orange/brown.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography.

Analytical Validation & Data Interpretation

NMR Diagnostics

Successful substitution at C2 is confirmed by specific shifts in the


 NMR spectrum.
ProtonSubstrate (

ppm)
Product (

ppm)
Diagnostic Change
H3 (d) ~7.60~6.70 – 7.00Major Upfield Shift: The electron-donating amine shields the adjacent H3 proton significantly.
H4 (d) ~8.05~7.80Slight upfield shift due to resonance.
H5-H8 MultipletRetainedThe pattern for the chloro-substituted ring remains largely unchanged, confirming the Cl is intact.
Mass Spectrometry (LC-MS)
  • Starting Material: Shows characteristic isotopic pattern for 1 Br + 1 Cl .

    • M (100%), M+2 (130%), M+4 (30%).

  • Product: Shows isotopic pattern for 1 Cl only .

    • M (100%), M+2 (33%).

    • Validation: Disappearance of the M+4 peak confirms Bromine loss.

Workflow Visualization

Workflow Start Start: 2-Bromo-5-chloroquinoline Decision Nucleophile Type? Start->Decision PathA Aliphatic Amine / Alkoxide Decision->PathA Strong Nucleophile PathB Aniline / Hindered Amine Decision->PathB Weak Nucleophile ProcessA Protocol A: SNAr Solvent: NMP/DMSO Temp: 100-120°C PathA->ProcessA Workup Workup (Extraction/Filtration) ProcessA->Workup ProcessB Protocol B: Buchwald-Hartwig Cat: Pd(OAc)2/BINAP Base: Cs2CO3 Temp: 80-100°C PathB->ProcessB ProcessB->Workup Validation Validation 1H NMR: H3 Upfield Shift MS: Loss of Br Pattern Workup->Validation

Figure 2: Decision tree for selecting the appropriate substitution protocol based on nucleophile type.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Nucleophile is too weak or steric hindrance.Switch to Protocol B (Pd-catalysis). Increase temperature to 140°C for

(ensure pressure vessel is used).
Bis-Substitution (Loss of Cl) Reaction temperature too high or excess Pd catalyst used.Lower temperature. For Pd-coupling, use strictly 1.05-1.1 equiv of amine and monitor carefully.
Hydrolysis (Formation of quinolone) Wet solvent or hygroscopic base (NaOH/KOH).Use anhydrous solvents (NMP/Toluene). Switch to weaker bases like

or

.
Incomplete Separation Product co-elutes with starting material.The product is more basic. Wash organic layer with dilute HCl (1M) to extract product into aqueous phase, then basify and re-extract.

References

  • General Reactivity of Haloquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Chapter on Quinolines detailing C2 vs C4 reactivity).
  • Regioselectivity in

    
    : 
    
    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. National Institutes of Health (PMC).

  • Buchwald-Hartwig Coupling on Haloquinolines

    • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. J. Org. Chem. 2008, 73, 16, 6441–6444.

    • Note: While this reference discusses the 6-bromo-2-chloro isomer, the principle of Pd-selectivity for Br over Cl remains applicable and authorit
  • Substrate Data

    • PubChem Compound Summary for 2-Bromo-5-chlorophenol (Analogous halo-arene properties).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloroquinoline: Protocols for Selective C2-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Dihalo-substituted quinolines, such as 2-bromo-5-chloroquinoline, are powerful intermediates, offering the potential for sequential and site-selective functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-bromo-5-chloroquinoline. We focus on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve chemoselective substitution at the C2 position. This guide explains the underlying principles of selectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Value of 2-Bromo-5-chloroquinoline

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in drug discovery and development.[1][2] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[3] The substrate, 2-bromo-5-chloroquinoline, is a particularly valuable building block due to its two distinct electrophilic sites. The ability to selectively functionalize one site while leaving the other intact for subsequent transformations opens up a vast chemical space for generating diverse molecular libraries and optimizing structure-activity relationships (SAR).[1]

The key to unlocking the synthetic potential of this molecule lies in exploiting the inherent differences in reactivity between the carbon-bromine and carbon-chlorine bonds.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of selective cross-coupling hinges on the initial step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond.[4][5] The rate of this oxidative addition is highly dependent on the nature of the halide, following the general reactivity trend: C-I > C-OTf ≈ C-Br >> C-Cl .[2][6]

For 2-bromo-5-chloroquinoline, the C-Br bond at the 2-position is significantly more reactive towards Pd(0) insertion than the C-Cl bond at the 5-position.[7] By carefully controlling reaction conditions—such as catalyst type, ligand, base, and temperature—one can achieve highly selective coupling at the C2-bromo position while preserving the C5-chloro position for future synthetic manipulations. This predictable selectivity forms the foundation of the protocols described herein.

Experimental Workflow Overview

The general workflow for the selective C2-functionalization of 2-bromo-5-chloroquinoline involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start 2-Bromo-5-chloroquinoline + Coupling Partner + Catalyst System Reaction Inert Atmosphere (N2/Ar) Degassed Solvent Heat (e.g., 90-110 °C) Start->Reaction 1. Assemble Reagents Workup Aqueous Workup Extraction Reaction->Workup 2. Monitor to Completion (TLC/LCMS) Purification Column Chromatography Workup->Purification 3. Isolate Crude Product Product 2-Substituted-5-chloroquinoline Purification->Product 4. Purify Final Compound

Caption: General experimental workflow for selective cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron species.[8][9] Its tolerance for a wide range of functional groups and generally mild conditions make it a first-choice reaction for scaffold elaboration.

Causality Behind Component Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, pre-activated Pd(0) source that is effective for a broad range of aryl bromides.[10]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[10][11] The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base and can accelerate the reaction.[11]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [L₂Pd(II)(Quin-Cl)(Br)] pd0->pd_complex oxidative_add oxidative_add Oxidative Addition pd_aryl_complex [L₂Pd(II)(Quin-Cl)(Ar)] pd_complex->pd_aryl_complex transmetalation transmetalation Transmetalation pd_aryl_complex->pd0 reductive_elim product 2-Ar-5-Cl-Quinoline reductive_elim Reductive Elimination start_reagent 2-Br-5-Cl-Quinoline boronic_acid ArB(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloroquinoline
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-chloroquinoline (1.0 mmol, 241 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 46 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas (repeat this cycle 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base / SolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ / Dioxane:H₂O85-95
24-Tolylboronic acidPd(PPh₃)₄ (4)K₂CO₃ / Toluene:H₂O80-90
33-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ / DMF75-85

Yields are typical and may vary based on specific reaction scale and purity of reagents.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[12] This reaction is invaluable for introducing rigid alkyne linkers, which are often used in materials science and as precursors for more complex heterocyclic systems. The classic protocol uses both palladium and a copper(I) co-catalyst.[13][14]

Protocol: Synthesis of 5-Chloro-2-(phenylethynyl)quinoline
  • Setup: To a flame-dried Schlenk flask, add 2-bromo-5-chloroquinoline (1.0 mmol, 241 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon (3 cycles).

  • Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N) (5 mL) via syringe.

  • Copper Co-catalyst: Add copper(I) iodide (CuI) (0.03 mmol, 5.7 mg). The solution may turn from yellow to a darker color.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C for 6 hours, or at room temperature for 12-24 hours, until TLC/LC-MS indicates completion.

  • Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. The choice of ligand is critical for achieving high efficiency.[16][17]

Causality Behind Component Selection
  • Catalyst/Ligand: Modern Buchwald-Hartwig reactions rely on sophisticated phosphine ligands that promote the challenging reductive elimination step to form the C-N bond. Ligands like SPhos or XPhos, when paired with a palladium source like Pd₂(dba)₃, create a highly active catalytic system capable of coupling a broad range of amines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the amine without interfering with the catalyst.[18]

Protocol: Synthesis of 5-Chloro-N-morpholinoquinolin-2-amine
  • Setup: In a glovebox or under a strict inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a suitable ligand like SPhos (0.036 mmol, 14.8 mg) to a Schlenk tube.

  • Reagent Addition: Add 2-bromo-5-chloroquinoline (1.0 mmol, 241 mg) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Solvent and Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 mg, 104 µL).

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.

Conclusion

2-Bromo-5-chloroquinoline is a versatile synthetic intermediate whose full potential can be realized through chemoselective palladium-catalyzed cross-coupling. By leveraging the higher reactivity of the C-Br bond, researchers can selectively install a wide variety of aryl, alkynyl, and amino substituents at the C2 position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of novel quinoline derivatives for applications in drug discovery, chemical biology, and materials science.

References

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Heck Coupling. NROChemistry. Available at: [Link]

  • Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. Available at: [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[10][19][20]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. Available at: [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at: [Link]

  • The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. ResearchGate. Available at: [Link]

  • Novel 5-Aryl-[10][19][20]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at: [Link]

  • Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. Available at: [Link]

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Semantic Scholar. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. Available at: [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline:. Amazon S3. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Subject: Avoiding Hydrodebromination & Selectivity Loss in 2-Bromo-5-chloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-chloroquinoline Senior Application Scientist Desk | Case ID: 2B5CQ-OPT

Welcome to the technical support repository. As Senior Application Scientists, we understand that working with 2-Bromo-5-chloroquinoline presents a unique "selectivity paradox." You have two halogen handles: the highly activated C2-Bromide and the deactivated C5-Chloride.

The most frequent failure mode reported by our users is Hydrodebromination —where the C2-Bromine is replaced by Hydrogen (yielding 5-chloroquinoline) instead of the desired cross-coupling product. This guide deconstructs the mechanism of this failure and provides self-validating protocols to prevent it.

Part 1: The Mechanistic Failure Mode

To fix the problem, you must visualize the competition at the molecular level. Debromination is not random; it is a specific pathway mediated by Palladium-Hydride (Pd-H) species.[1]

The Divergent Pathway

In a standard catalytic cycle (e.g., Suzuki-Miyaura), the reaction splits after Oxidative Addition.

  • Path A (Desired): The Pd(II) intermediate undergoes Transmetallation with your boronic acid.

  • Path B (Failure): The Pd(II) intermediate encounters a hydride source (solvent, base, or impurity), forms a Pd-H species, and undergoes Reductive Elimination to form the debrominated byproduct.

DebrominationMechanism Substrate 2-Bromo-5-chloroquinoline OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid/Base PdH Pd-H Species Formation (β-Hydride Elimination) OxAdd->PdH Slow Transmetallation Prod C2-Coupled Product TransMet->Prod Reductive Elim. HydrideSource Hydride Source (Alcohol/Base/Water) HydrideSource->PdH Debrom Hydrodebromination (5-Chloroquinoline) PdH->Debrom Reductive Elim.

Figure 1: Kinetic competition between the desired coupling (Green) and the debromination side reaction (Red).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing >15% 5-chloroquinoline (debrominated byproduct) in my LCMS."

Root Cause: Your system contains a "Hydride Donor." In Palladium catalysis, the most common hydride donors are primary/secondary alcoholic solvents (Methanol, Ethanol, Isopropanol) or amine bases (Triethylamine). The Pd center coordinates to the alcohol, undergoes


-hydride elimination, and generates the Pd-H killer species.

Corrective Actions:

  • Switch Solvents: Move to strictly aprotic solvents. Toluene , 1,4-Dioxane , or THF are the gold standards here. Avoid Ethanol/Water mixtures if debromination is high; switch to Toluene/Water.

  • Check Your Base: If you are using an organic base like TEA or DIPEA, switch to an inorganic base (

    
    , 
    
    
    
    , or
    
    
    ). If you must use an alkoxide (common in Buchwald), use Sodium tert-butoxide (NaOtBu) .
    • Why? The tert-butyl group has no

      
      -hydrogens, making it mechanically impossible for it to donate a hydride via elimination.
      
Issue 2: "The reaction stalls, and adding more heat just increases the debromination."

Root Cause: Slow Transmetallation. The longer the Oxidative Addition intermediate (


) sits waiting for the boronic acid, the statistically more likely it is to find a hydride and decompose. Heat accelerates the side reaction (debromination) more than it accelerates a stalled transmetallation.

Corrective Actions:

  • Catalyst Upgrade: Switch to a pre-formed catalyst like XPhos Pd G3 or Pd(dppf)Cl₂ .

    • Why? Bulky, electron-rich ligands (like XPhos) facilitate rapid oxidative addition and protect the metal center from side reactions.

  • Water Concentration: Ensure you have enough water (if using Suzuki). Boronic acids require water to form the active boronate species. A dry system often stalls transmetallation.

Issue 3: "I am losing the Chlorine at C5 as well."

Root Cause: Loss of Selectivity. While C2-Br is significantly more reactive, highly active catalytic systems (e.g.,


) can eventually activate the C5-Cl bond, especially if the C2 position has already reacted or if the temperature is excessive (>100°C).

Corrective Actions:

  • Temperature Control: Cap your reaction at 80°C . The activation energy for C-Cl insertion is higher than C-Br.

  • Stoichiometry: Use a slight excess of the coupling partner (1.1 equiv), not a large excess, to prevent "double coupling" if your partner is capable of reacting with the chloride.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating : if the color change or conversion markers described do not occur, stop and re-evaluate reagents.

Protocol A: High-Fidelity Suzuki Coupling (C2-Selective)

Target: Coupling aryl/heteroaryl boronic acids to C2 without debromination.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1 ratio)Aprotic organic phase prevents hydride donation.
Base

(2.0 equiv)
Strong enough to activate boronic acid, lacks

-hydrogens.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand enforces stability; excellent for heteroaryl halides.
Temp 80°CSufficient for Br-activation; insufficient for Cl-activation.
Time 2 - 4 HoursLong reaction times favor side reactions.

Step-by-Step:

  • Charge a reaction vial with 2-Bromo-5-chloroquinoline (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Add sparged 1,4-Dioxane and Water via syringe.[1]

  • Heat to 80°C.

  • Checkpoint: Take an aliquot at 1 hour. If SM is >50% consumed and impurity <5%, continue. If impurity >10%, lower temp to 60°C.

Protocol B: Buchwald-Hartwig Amination (C2-Selective)

Target: Amination at C2. Note: C2-amination can also proceed via


 (uncatalyzed) if the amine is nucleophilic enough, which avoids Pd-debromination entirely.

Alternative Strategy (


): 
Before using Palladium, attempt thermal substitution.
  • Conditions: Amine (2.0 equiv), DIPEA (3.0 equiv), DMSO, 100°C.

  • Benefit: Zero risk of hydrodebromination (no metal hydride possible).

  • Applicability:[1][2][3][4][5][6][7][8][9][10] Works well for primary amines and cyclic secondary amines.

If Pd is required (for anilines/weak nucleophiles):

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Base: NaOtBu (Sodium tert-butoxide).[5][11]

  • Solvent: Toluene (strictly anhydrous).[2]

Part 4: Data & Decision Support

Solvent/Base Risk Matrix

Use this table to assess the risk level of your current conditions regarding debromination.

Solvent SystemBase ChoiceDebromination RiskNotes
Methanol / EtOH AnyCRITICAL Alcohols are primary hydride sources. Avoid.
DMF / DMA

(TEA)
HIGH TEA can donate hydrides via decomposition.
Toluene NaOEt (Ethoxide)HIGH Ethoxide has

-hydrogens.
Toluene / Dioxane NaOtBuLOW tert-Butoxide has no

-hydrogens.
Dioxane / Water

/

MINIMAL Inorganic bases cannot donate hydrides.

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (General mechanism of debromination in Pd-coupling).

  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide. (Discussion of

    
    -hydride elimination and protodeborylation).
    
    
  • Chemical Communications. A mechanistic investigation of hydrodehalogenation using ESI-MS. (Identification of solvent/base roles in Pd-H formation).

  • Organometallics. Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (Role of water and phosphines in hydrodehalogenation).[12][13]

  • Journal of Organic Chemistry. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. (Specific precedent for bromo/chloro selectivity in quinolines).

Sources

Solvent selection for 2-Bromo-5-chloroquinoline nucleophilic displacement

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-Q-2B5C
Subject: Optimization of Solvent Systems for Regioselective Nucleophilic Substitution

Executive Summary: The Reaction Landscape

You are attempting a Nucleophilic Aromatic Substitution (


) on 2-bromo-5-chloroquinoline . This substrate presents a classic regioselectivity challenge that is resolved by the electronic nature of the quinoline ring system.
  • The Target: The C2 position (adjacent to the nitrogen).

  • The Leaving Group: Bromine (at C2).

  • The Bystander: Chlorine (at C5).

Why C2? The quinoline system consists of a pyridine ring fused to a benzene ring. The pyridine ring is electron-deficient (π-deficient), making the C2 and C4 positions highly susceptible to nucleophilic attack. The C5 position resides on the benzenoid ring, which is electron-rich and effectively inert to standard


 conditions. Therefore, you will displace the 2-Bromo  group long before the 5-Chloro group reacts.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (kinetics) and the ease of purification (process).

Tier 1: High-Performance (The "Standard" Protocol)

Use when: The nucleophile is weak, steric hindrance is high, or rapid kinetics are required.

SolventBoiling Point (°C)Dipole Moment (D)Green ScoreTechnical Note
DMSO 1893.96🔴 PoorFastest rates. Solvates cations well, leaving anions "naked" and reactive. Hard to remove.
DMF 1533.82🔴 PoorStandard choice. Prone to thermal decomposition >140°C (forms dimethylamine impurities).
NMP 2024.09🔴 PoorExcellent for high-temp reactions. Reproductive toxin (Europe restricted). Very difficult to remove.
Tier 2: Green & Process-Friendly (The "Modern" Protocol)

Use when: Scaling up, prioritizing sustainability, or simplifying workup.

SolventBoiling Point (°C)Dipole Moment (D)Green ScoreTechnical Note
Acetonitrile 823.92🟡 ModerateGood compromise. Easy to remove. May require pressure vessels (sealed tube) for high temps.
2-MeTHF 801.7🟢 GoodBio-derived. Lower polarity slows

, but allows easy aqueous workup.
i-PrOH 821.66🟢 ExcellentProtic solvent. Warning: Can cause side-reactions (solvolysis) if the nucleophile is weak.

Troubleshooting Guide (FAQ)

Q1: "I am observing a side product with M+ - Br + OH (Mass shift -63/65). What is it?"

Diagnosis: You have formed 5-chloroquinolin-2(1H)-one (hydrolysis product). Root Cause: The solvent (DMSO/DMF) was "wet" (contained water). In the highly activated C2 position, water acts as a competitive nucleophile, especially at high temperatures. Solution:

  • Dry solvents over 3Å molecular sieves for 24 hours.

  • Switch to Acetonitrile if solubility permits; it absorbs less atmospheric moisture than DMF.

Q2: "Why is the reaction stalling at 60% conversion?"

Diagnosis: Product inhibition or insufficient activation energy. Root Cause: As the reaction proceeds, the leaving group (Bromide) generates a salt (HBr-Amine salt) that may buffer the reaction or precipitate, coating the stirring bar. Solution:

  • Add a Base: Ensure you have 2.0 - 3.0 equivalents of base (e.g.,

    
     or DIPEA) to scavenge the HBr.
    
  • Temperature: Increase temperature to 100-120°C. The activation energy for displacing Br at C2 is moderate but requires thermal push.

Q3: "I cannot remove DMSO/NMP during workup. My oil pump is contaminated."

Diagnosis: High boiling point solvent retention. Solution: Do not distill DMSO on a standard rotavap. Use the "Flood & Extract" method:

  • Dilute reaction mixture with 5x volume of water .

  • Extract with Ethyl Acetate (or 2-MeTHF).

  • Wash the organic layer 3x with 5% LiCl (aq) . The Lithium ion coordinates with DMSO/DMF, pulling it into the aqueous phase.

Visual Workflows

Figure 1: Reactivity & Regioselectivity Pathway

This diagram illustrates the kinetic preference for the C2 position over the C5 position.

G Substrate 2-Bromo-5-chloroquinoline TS_C2 Meisenheimer Complex (N-stabilized) Substrate->TS_C2  Fast (Low Ea)   TS_C5 Meisenheimer Complex (Benzene-destabilized) Substrate->TS_C5  Slow (High Ea)   Product 2-Substituted-5-chloroquinoline (Major Product) TS_C2->Product -Br⁻ Impurity 5-Substituted Product (Not Observed) TS_C5->Impurity -Cl⁻

Caption: Kinetic pathway showing the preferential nucleophilic attack at the electron-deficient C2 position (Green path) versus the inert C5 position (Red path).

Figure 2: Workup Decision Tree

Follow this logic to isolate your product based on the solvent used.

Workup Start Reaction Complete SolventCheck Which Solvent Used? Start->SolventCheck Volatile Volatile (ACN, THF, MeOH) SolventCheck->Volatile HighBP High Boiling Point (DMSO, DMF, NMP) SolventCheck->HighBP Rotavap Direct Rotary Evaporation Volatile->Rotavap WaterAdd Dilute with Water (5x vol) HighBP->WaterAdd Residue Residue Rotavap->Residue Precipitate Did Product Precipitate? WaterAdd->Precipitate Filter Filtration (Wash with H2O) Precipitate->Filter Yes Extract Extraction (EtOAc vs 5% LiCl aq) Precipitate->Extract No (Oiling out)

Caption: Decision matrix for post-reaction processing. Note that LiCl washes are critical for extracting DMF/DMSO from organic layers.

Standard Operating Procedure (SOP)

Protocol: Nucleophilic Displacement of 2-Bromo-5-chloroquinoline

  • Preparation:

    • Charge a reaction vial with 2-Bromo-5-chloroquinoline (1.0 equiv).

    • Add Nucleophile (1.1 - 1.5 equiv).

    • Add Base (

      
       or 
      
      
      
      , 2.0 equiv).
    • Add solvent (DMSO or Acetonitrile , 0.5 M concentration).

  • Reaction:

    • Heat to 80°C (for amines) or 100°C (for alkoxides).

    • Monitor by HPLC/TLC. Look for the disappearance of the starting material peak.

    • Note: The C5-Cl bond will remain intact.

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into stirred ice water (10x reaction volume).

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate, wash organic layer with 5% LiCl (2x) to remove DMSO, then Brine (1x). Dry over

      
      .
      

References

  • Regioselectivity of Quinoline Substitution

    • Mechanism of SnAr on Heterocycles: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." Available at: [Link]

  • Solvent Selection & Green Chemistry

    • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide."[1] Green Chemistry. Available at: [Link]

  • Workup Procedures

    • Removal of DMF/DMSO: University of Rochester, Department of Chemistry. "Workup for Reactions in DMF or DMSO." Available at: [Link]

Sources

Handling moisture sensitivity in 2-Bromo-5-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-BR-5CL-001 Subject: Handling Moisture Sensitivity & Optimization of


 Mediated Bromination
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Issue

User Problem: Inconsistent yields and reversion to starting material (5-chloroquinolin-2(1H)-one) during the synthesis of 2-bromo-5-chloroquinoline. Root Cause: The reaction relies on Phosphorus Oxybromide (


), a highly hygroscopic electrophile. Moisture acts as a competitive nucleophile in two distinct phases:
  • Pre-reaction: Hydrolysis of

    
     to 
    
    
    
    and
    
    
    , destroying the reagent before activation.
  • Quenching: Improper hydrolysis of the reactive intermediate (bromo-phosphonium species) reverts the complex back to the starting quinolinone rather than the desired bromide.

The presence of the 5-chloro substituent (electron-withdrawing) reduces the nucleophilicity of the carbonyl oxygen, slowing the initial attack on phosphorus. This kinetic penalty makes the system more susceptible to moisture competition than unsubstituted quinolines.

The Mechanism of Failure (Scientific Grounding)

To troubleshoot effectively, you must understand the competition between the Product Pathway and the Hydrolysis Pathway.

Competitive Pathways Diagram

The following diagram illustrates how moisture intercepts the reaction at critical nodes.

G SM 5-Chloro-2-quinolinone (Starting Material) Intermed Activated Phosphonium Intermediate SM->Intermed  Activation (Slowed by 5-Cl)   POBr3 POBr3 (Reagent) POBr3->Intermed Hydrolysis1 H3PO4 + HBr (Dead Reagent) POBr3->Hydrolysis1  H2O (Atmospheric)   Product 2-Bromo-5-chloroquinoline (Target) Intermed->Product  Elimination (-PO2Br2-)   Hydrolysis2 Reversion to SM Intermed->Hydrolysis2  H2O (Improper Quench)  

Figure 1: Kinetic competition between bromination (Blue/Green path) and hydrolysis (Red dashed path). The 5-Cl group slows the activation step, widening the window for moisture interference.

Optimized Protocol (Self-Validating System)

This protocol uses a "Self-Validating" approach where visual cues confirm the absence of moisture.

Reagents:

  • Substrate: 5-chloroquinolin-2(1H)-one (Dried >12h at 60°C under vacuum).

  • Reagent:

    
     (Solid, stored in desiccator).
    
  • Solvent: Anhydrous Toluene or DCE (Dichloroethane). Note: Melt reactions (solvent-free) are common but risky for this substrate due to sublimation issues.

  • Catalyst: DMF (Anhydrous, 0.1 eq).

Step-by-Step Methodology
StepActionTechnical Rationale & Validation
1. Prep Flame-dry a 3-neck RBF under

flow. Add substrate and solvent.[1][2][3][4]
Validation: Solvent must remain clear. Cloudiness indicates wet equipment.
2. Activation Add

(1.5 eq) rapidly against

flow. Add DMF dropwise.
Validation: Evolution of gas (HBr) should be steady, not violent. Violent fuming implies wet solvent (exothermic hydrolysis).
3. Reaction Heat to reflux (100-110°C). Monitor by TLC/HPLC.The 5-Cl group requires higher energy to overcome the activation barrier.
4. Checkpoint CRITICAL: Check for solid dissolution.The reaction mixture usually turns from a suspension to a clear orange/brown solution upon conversion.
5. Quench Inverse Addition: Pour reaction mixture into ice-water/NaHCO3 slurry.Validation: Direct addition of water to the reaction causes localized overheating and acid hydrolysis, reverting the intermediate to the starting material [1].

Troubleshooting Matrix (FAQ)

Q1: The reaction mixture solidified into a "brick" and stirring stopped. What happened?

  • Diagnosis: Polymerization or "P-O-P" bridging. This often happens if the solvent volume is too low or if

    
     quality is poor (already partially hydrolyzed).
    
  • Fix: Increase solvent volume (Toluene) to 10V. Use mechanical stirring instead of magnetic. Ensure

    
     is free-flowing crystals, not fused lumps.
    

Q2: I see 100% conversion on TLC during reflux, but after workup, I have 50% Starting Material.

  • Diagnosis: This is "Quench Reversion." The intermediate bromo-phosphonium species is sensitive. If you quench with pure water and the pH drops (acidic), the equilibrium favors the thermodynamically stable amide (quinolinone) over the imino-bromide.

  • Fix: Quench into a buffered basic solution (Ice +

    
     or 
    
    
    
    ). Maintain pH > 7 during the quench to scavenge HBr immediately [2].

Q3: The reaction is extremely slow (>24h).

  • Diagnosis: The 5-chloro group deactivates the ring.

  • Fix: Add a phase transfer catalyst (TBAB - Tetrabutylammonium bromide, 5 mol%) or increase the DMF catalyst loading to 0.5 eq to form the more reactive Vilsmeier-Haack reagent in situ [3].

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield / Failure CheckTLC Check TLC/HPLC Before Quench Start->CheckTLC SM_Remains Starting Material Visible? CheckTLC->SM_Remains Yes QuenchIssue Quench Protocol Failure CheckTLC->QuenchIssue No (Full Conversion) ReagentCheck Check POBr3 Quality (Is it fuming/wet?) SM_Remains->ReagentCheck Reagent Suspect TempCheck Check Temperature (Is Reflux Vigorous?) SM_Remains->TempCheck Reagent Good Fix1 Action: Buy fresh POBr3 Dry Solvent (Karl Fischer <50ppm) ReagentCheck->Fix1 Wet/Old Fix3 Action: Add TBAB Catalyst or Increase DMF TempCheck->Fix3 Temp OK Fix2 Action: Use Inverse Quench Into NaHCO3/Ice QuenchIssue->Fix2 Reversion Detected

Figure 2: Diagnostic logic for isolating failure modes in halo-quinoline synthesis.

References

  • ResearchGate. (2016).[4] A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

Structural Validation and Comparative NMR Profiling of 2-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-chloroquinoline is a critical heteroaromatic scaffold in medicinal chemistry, particularly valued for its orthogonal cross-coupling reactivity. The C2-Bromine and C5-Chlorine atoms possess distinct electronic environments, allowing for sequential functionalization (e.g., C2-selective Suzuki-Miyaura coupling followed by C5-Buchwald-Hartwig amination).

This guide provides a rigorous structural validation framework using 1H NMR spectroscopy . Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target regioisomer from common synthetic impurities and structural isomers (e.g., 2-bromo-6-chloroquinoline) through coupling constant (


) analysis and peri-effect quantification.

Experimental Methodology

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard baseline.
    
    • Note: If solubility is poor due to aggregation, DMSO-

      
       is the alternative, though it will cause a generic downfield shift (~0.1–0.3 ppm) and may obscure water signals.
      
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent. High concentrations (>20 mg) can induce stacking effects, shifting aromatic signals upfield.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Angle

Ensures linear response for integration.
Relaxation Delay (D1)

sec
Essential for accurate integration of aromatic protons with long

.
Spectral Width -2 to 14 ppmCaptures all aromatic signals and potential exchangeable protons.
Scans (NS) 16–64Sufficient S/N ratio for detecting <1% isomeric impurities.

Structural Elucidation & Assignment Logic

The 1H NMR spectrum of 2-Bromo-5-chloroquinoline is defined by two distinct spin systems: the Pyridine ring (H3, H4) and the Benzene ring (H6, H7, H8) .

The Pyridine Ring (AB System)

The C2-position is substituted with Bromine, silencing the H2 signal (typically the most downfield signal in quinolines).

  • H4 (Doublet, ~8.4–8.5 ppm): This proton exhibits a significant peri-effect . The Chlorine atom at C5 is spatially proximate to H4, causing Van der Waals deshielding. This pushes H4 significantly downfield compared to unsubstituted quinoline.

  • H3 (Doublet, ~7.6 ppm): Couples with H4. The coupling constant

    
     is characteristic of the pyridine ring, typically 8.5–9.0 Hz .
    
The Benzene Ring (AMX System)

With Chlorine at C5, the remaining protons (H6, H7, H8) form an AMX or ABC spin system depending on the field strength.

  • H8 (Doublet/dd, ~8.0–8.1 ppm): Deshielded by the adjacent Nitrogen lone pair anisotropy.

  • H7 (Triplet/dd, ~7.7 ppm): Appears as a pseudo-triplet due to two ortho-couplings (

    
     and 
    
    
    
    ).
  • H6 (Doublet, ~7.6 ppm): Ortho-coupled to H7.

Assignment Workflow Diagram

The following logic gate ensures correct assignment and differentiates the product from isomers.

NMR_Assignment_Logic Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) Check_H2 Check > 8.8 ppm for Singlet/Doublet Start->Check_H2 H2_Present Signal Present: Starting Material (Quinoline) or Wrong Isomer Check_H2->H2_Present Yes H2_Absent Signal Absent: C2-Substitution Confirmed Check_H2->H2_Absent No Analyze_Coupling Analyze Splitting Patterns H2_Absent->Analyze_Coupling Branch_Pyridine Identify AB System (J ~9Hz) H3 & H4 Analyze_Coupling->Branch_Pyridine Branch_Benzene Identify 3-Proton System (H6, H7, H8) Analyze_Coupling->Branch_Benzene Check_Peri Check H4 Shift: Is it > 8.3 ppm? Branch_Pyridine->Check_Peri Result_5Cl Yes: Peri-effect confirms 5-Chloro substitution Check_Peri->Result_5Cl Yes Result_Other No: Suggests 6-Cl, 7-Cl or 8-Cl Isomer Check_Peri->Result_Other No

Figure 1: Decision tree for confirming the 2-Bromo-5-chloroquinoline structure and ruling out common isomers.

Comparative Analysis: Product vs. Alternatives

This section compares the target spectrum against its most likely impurities (Starting Material) and Regioisomers (which often co-elute in non-selective synthesis).

Data Table: Chemical Shift Comparison ( )
ProtonTarget: 2-Bromo-5-chloro Isomer: 2-Bromo-6-chloro Impurity: 5-Chloroquinoline Diagnostic Feature
H2 Absent Absent ~8.95 (dd) Presence of H2 indicates incomplete bromination.
H3 ~7.60 (d,

)
~7.55 (d,

)
~7.45 (dd)H3 is relatively stable across isomers.
H4 ~8.50 (d,

)
~8.05 (d,

)
~8.55 (d)H4 is deshielded in 5-Cl isomers due to peri-effect. In 6-Cl, H4 relaxes to ~8.0 ppm.
H5 Substituted (Cl) ~7.8 (d,

)
Substituted (Cl)In 6-Cl, H5 is a small doublet (meta coupling).
H8 ~8.05 (d)~8.00 (d)~8.10 (d)H8 is consistently downfield due to N-atom.
Distinguishing the 5-Cl vs. 6-Cl Isomer

The most common synthetic error is producing the 6-chloro isomer.

  • The 5-Chloro (Target): H4 is downfield (~8.5 ppm). The benzene ring has 3 adjacent protons (H6-H7-H8), showing two large ortho couplings (

    
     Hz).
    
  • The 6-Chloro (Alternative): H4 is normal (~8.0 ppm). The benzene ring pattern changes significantly. H5 appears as a narrow doublet (

    
     Hz, meta-coupling to H7), and H7 appears as a doublet of doublets.
    

Synthesis & Purification Workflow Validation

To obtain the clean spectrum described above, the following workflow integrates synthesis with checkpoint analysis.

Synthesis_Workflow Raw Start: 5-Chloroquinoline Step1 Activation: N-Oxidation Raw->Step1 Step2 Bromination: POBr3 or PBr3 Step1->Step2 Crude Crude Mixture: Target + 5-Cl-Quinoline Step2->Crude Purify Purification: Column Chromatography (Hex/EtOAc) Crude->Purify Remove unreacted SM Final Final QC: 1H NMR Validation Purify->Final

Figure 2: Synthesis and purification workflow. The critical impurity to remove is the non-brominated starting material, detected by the H2 proton signal.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules in heterocycles).

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1966). Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on Quinoline tautomerism and spectroscopy).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for unsubstituted quinoline and chloroquinline base shifts).

Sources

A Researcher's Guide to Halogen Reactivity: 2-Bromo-5-chloroquinoline vs. 2-Chloro-5-bromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers and synthetic chemists navigating the intricate landscape of drug discovery and materials science, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. The quinoline scaffold, a privileged structure in medicinal chemistry, is frequently functionalized using modern cross-coupling and substitution reactions.[1] When presented with two isomeric haloquinolines, 2-Bromo-5-chloroquinoline and 2-Chloro-5-bromoquinoline, a crucial question arises: which halogen will react? This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by established experimental trends, to empower scientists in making informed strategic decisions.

The Decisive Factor: The Nature of the Carbon-Halogen Bond at the 2-Position

The primary determinant of reactivity for these molecules lies in the identity of the halogen at the 2-position of the quinoline ring. This position is electronically activated by the nitrogen atom, making it the principal site for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). While both molecules possess a bromine and a chlorine atom, their positional differences lead to profoundly different chemical behaviors.

The core of the reactivity difference is rooted in the carbon-halogen (C-X) bond dissociation energy (BDE). The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[2] Theoretical calculations confirm that C-Cl bonds are, on average, about 7.5 kcal/mol stronger than C-Br bonds in heteroaromatic systems.[3] This fundamental difference is the cornerstone of the selective reactivity observed in the most common synthetic transformations.

Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[4][5] The universally accepted trend for halide reactivity in these transformations is I > Br >> Cl .[6][7] This order is a direct consequence of the rate-determining step in the catalytic cycle: the oxidative addition of the haloaromatic compound to the Pd(0) catalyst.[8]

Suzuki-Miyaura Coupling: A Clear Case for the Bromo-Substituent

In the Suzuki-Miyaura reaction, the Pd(0) complex must insert into the C-X bond. The lower bond energy of the C-Br bond in 2-bromo-5-chloroquinoline facilitates a much faster rate of oxidative addition compared to the C-Cl bond in 2-chloro-5-bromoquinoline .[2][8] Consequently, 2-bromo-5-chloroquinoline will undergo Suzuki coupling under significantly milder conditions—often requiring lower temperatures, less active catalysts, and shorter reaction times to achieve high yields. Conversely, coupling at the 2-chloro position of 2-chloro-5-bromoquinoline demands more forcing conditions, typically necessitating the use of highly active, bulky, and electron-rich phosphine ligands (like SPhos or XPhos) and higher temperatures to overcome the larger activation barrier of C-Cl bond cleavage.[6]

Suzuki_Cycle

Expected Performance in Cross-Coupling
Feature2-Bromo-5-chloroquinoline2-Chloro-5-bromoquinolineRationale
Reaction Site C2-BrC2-ClThe 2-position is activated by the ring nitrogen.
Relative Rate FastSlowC-Br bond is weaker, facilitating faster oxidative addition.[2]
Typical Conditions Milder (e.g., Pd(PPh₃)₄, 80-100 °C)Harsher (e.g., Pd₂(dba)₃/SPhos, 100-120 °C)Higher energy is needed to cleave the stronger C-Cl bond.[8]
Catalyst Choice Standard phosphine ligands often suffice.Requires bulky, electron-rich ligands.More active catalysts are needed to promote C-Cl activation.
Selectivity High for reaction at C2 over C5.High for reaction at C2 over C5.The C-Br bond at C5 is significantly less reactive than the C2-Cl.

Comparison in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution proceeds via a different mechanism than cross-coupling, and therefore, the reactivity trends can differ.[9] The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[10]

SNAr_Mechanism

In SNAr, the rate-determining step is typically the initial nucleophilic attack.[10] The leaving group's ability to depart is part of the second, faster step. For activated aromatic systems, the general halogen reactivity trend is often F > Cl ≥ Br > I .[11] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which outweighs its poor leaving group ability.

For 2-bromo-5-chloroquinoline and 2-chloro-5-bromoquinoline , the halogens (Cl and Br) have similar electronegativities and leaving group abilities in the context of SNAr.[11] Therefore, a less pronounced difference in reactivity is expected compared to palladium-catalyzed reactions. Both molecules are highly activated towards nucleophilic attack at the 2-position by the electron-withdrawing effect of the quinoline nitrogen.

However, subtle differences may arise. The greater electronegativity of chlorine in 2-chloro-5-bromoquinoline might slightly enhance the electrophilicity of the C2 carbon, potentially leading to a marginally faster reaction rate with strong nucleophiles. Conversely, bromide is a slightly better leaving group than chloride, which could favor the breakdown of the Meisenheimer intermediate for 2-bromo-5-chloroquinoline . In practice, the reactivity of both compounds in SNAr reactions is expected to be comparable, with both readily undergoing substitution with common nucleophiles like amines, alkoxides, or thiolates.[12][13]

Experimental Protocols: A Comparative Workflow

To empirically determine the reactivity differences, a standardized set of parallel experiments should be conducted. Below are representative protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This experiment aims to compare the efficiency of coupling phenylboronic acid with each substrate under identical, relatively mild conditions.

  • Reagents and Setup:

    • Reaction Vessel 1: 2-Bromo-5-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Na₂CO₃ (2.0 mL), and Dioxane (8.0 mL).

    • Reaction Vessel 2: 2-Chloro-5-bromoquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Na₂CO₃ (2.0 mL), and Dioxane (8.0 mL).

  • Procedure:

    • To two separate oven-dried Schlenk flasks, add the respective haloquinoline, phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill each flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed dioxane and 2M Na₂CO₃ solution to each flask via syringe.

    • Heat both reaction mixtures to 90 °C with vigorous stirring.

    • Monitor the reaction progress at 1h, 4h, and 12h intervals by taking aliquots and analyzing via TLC or LC-MS.

  • Expected Outcome:

    • Reaction 1 (Bromo-substrate) is expected to proceed to high conversion or completion within a few hours.

    • Reaction 2 (Chloro-substrate) is expected to show significantly lower conversion, or potentially no reaction, under these conditions, demonstrating the superior reactivity of the bromo-derivative.

Protocol 2: Comparative Buchwald-Hartwig Amination

This protocol compares the C-N bond formation with a common amine, morpholine.

  • Reagents and Setup:

    • Reaction Vessel 1: 2-Bromo-5-chloroquinoline (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), NaOt-Bu (1.4 mmol), and Toluene (10 mL).

    • Reaction Vessel 2: 2-Chloro-5-bromoquinoline (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), NaOt-Bu (1.4 mmol), and Toluene (10 mL).

  • Procedure:

    • In a glovebox, add the respective haloquinoline, NaOt-Bu, Pd₂(dba)₃, and Xantphos to two separate reaction vials.

    • Add the toluene and morpholine to each vial.

    • Seal the vials and remove them from the glovebox.

    • Heat the reactions to 110 °C in a heating block with stirring.

    • Monitor the reaction progress over time by LC-MS.

  • Expected Outcome:

    • Similar to the Suzuki coupling, the 2-bromo-5-chloroquinoline is expected to react much more readily, affording the aminated product in higher yield and at a faster rate than its 2-chloro counterpart.

Workflow

Conclusion and Strategic Recommendations

For researchers in drug development and synthetic chemistry, the choice between 2-bromo-5-chloroquinoline and 2-chloro-5-bromoquinoline should be guided by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck, etc.): 2-Bromo-5-chloroquinoline is unequivocally the superior substrate. Its C-Br bond at the activated 2-position will react selectively and efficiently under milder conditions, saving time, energy, and potentially catalyst costs, while leaving the C5-Cl bond intact for possible subsequent functionalization.

  • For Nucleophilic Aromatic Substitution (SNAr): Both isomers are expected to be highly reactive at the 2-position. The performance difference will likely be minimal, and the choice can be based on other factors such as cost, availability, or the specific electronic properties desired in the final product.

References

  • Suzuki, A. Suzuki reaction. Wikipedia. [Link]

  • Stevens, E. nucleophilic aromatic substitutions. YouTube, 2019. [Link]

  • Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]

  • Butscher, T. et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, 2017. [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Kumar, A. et al. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 2023. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]

  • Sunkara, V. et al. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central, 2023. [Link]

  • Um, I. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2014. [Link]

  • Keglevich, G. et al. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate, 2024. [Link]

  • Kelly, C. et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC, 2016. [Link]

  • Wolfe, J. et al. Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 1979. [Link]

  • Garg, N. et al. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2017. [Link]

  • Wang, Z. et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed, 2022. [Link]

  • LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Meth-Cohn, O. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1981. [Link]

  • MySkinRecipes. 5-Bromo-2-chloroquinoline. MySkinRecipes. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, 2010. [Link]

  • Boger, D. et al. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate, 2017. [Link]

  • Nishan, U. et al. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. ResearchGate, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Al-dujaili, A. et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, 2019. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Al-Mulla, A. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]

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Navigating the Labyrinth of Halogenated Heterocycles: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-5-chloroquinoline, a halogenated quinoline derivative of interest in medicinal and materials chemistry.

The Isotopic Signature: A Halogen's Telltale Footprint

The most immediately striking feature in the mass spectrum of any compound containing bromine and chlorine is the distinctive isotopic pattern of the molecular ion and its fragments. Both halogens possess two stable isotopes of significant natural abundance:

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), creating a characteristic M to M+2 peak ratio of approximately 3:1 for any fragment containing a single chlorine atom.[1]

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in M and M+2 peaks of nearly equal intensity (approximately 1:1) for fragments with one bromine atom.[1]

For a molecule such as 2-Bromo-5-chloroquinoline, which contains one of each halogen, these patterns superimpose. This leads to a highly characteristic molecular ion cluster with peaks at M, M+2, and M+4. The theoretical relative intensities of these peaks can be calculated based on the isotopic abundances, resulting in an approximate ratio of 3:4:1.[2] This unique isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in an unknown compound.

Predicted Electron Ionization (EI) Fragmentation of 2-Bromo-5-chloroquinoline

Under typical 70 eV electron ionization conditions, 2-Bromo-5-chloroquinoline (molecular weight: 242.5 g/mol for the monoisotopic species with ⁷⁹Br and ³⁵Cl) is expected to undergo a series of fragmentation events. The quinoline ring system, being aromatic, lends considerable stability to the molecular ion, suggesting that the molecular ion peak cluster will be prominent in the spectrum.[3]

The primary fragmentation pathways are predicted to involve the loss of the halogen substituents and fragmentation of the heterocyclic ring.

Diagram of Predicted Fragmentation Pathways

fragmentation_pathway cluster_M Molecular Ion Cluster M [C₉H₅⁷⁹Br³⁵ClN]⁺˙ m/z 242 frag1 [C₉H₅ClN]⁺ m/z 162/164 M->frag1 - Br• frag2 [C₉H₅BrN]⁺ m/z 207/209 M->frag2 - Cl• M_plus_2 [C₉H₅⁸¹Br³⁵ClN]⁺˙ / [C₉H₅⁷⁹Br³⁷ClN]⁺˙ m/z 244 M_plus_4 [C₉H₅⁸¹Br³⁷ClN]⁺˙ m/z 246 frag3 [C₉H₅N]⁺ m/z 127 frag1->frag3 - Cl• frag5 [C₈H₄Cl]⁺ m/z 135/137 frag1->frag5 - HCN frag2->frag3 - Br• frag4 [C₈H₄]⁺ m/z 100 frag3->frag4 - HCN

Caption: Predicted EI fragmentation of 2-Bromo-5-chloroquinoline.

Key Predicted Fragment Ions
m/z (Isotopologues)Proposed Fragment StructureFragmentation Pathway
242, 244, 246[C₉H₅BrClN]⁺˙Molecular Ion (M⁺˙)
207, 209[C₉H₅BrN]⁺M⁺˙ - Cl•
162, 164[C₉H₅ClN]⁺M⁺˙ - Br•
127[C₉H₅N]⁺M⁺˙ - Br• - Cl•
100[C₈H₄]⁺[C₉H₅N]⁺ - HCN

The initial fragmentation is likely to be the cleavage of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical to form the ion at m/z 162/164 might be a more favorable pathway than the loss of a chlorine radical. Subsequent loss of the remaining halogen would lead to the quinolinyl cation at m/z 127. A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment at m/z 100.[4]

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of 2-Bromo-5-chloroquinoline with the experimentally determined fragmentation of its simpler, monosubstituted analogues: 2-chloroquinoline and 8-bromoquinoline.

2-Chloroquinoline

The NIST database contains an experimental EI mass spectrum for 2-chloroquinoline.[5]

  • Molecular Ion: A prominent molecular ion peak is observed at m/z 163, with its corresponding M+2 peak at m/z 165 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Major Fragment: The base peak in the spectrum is at m/z 128, corresponding to the loss of a chlorine atom ([M-Cl]⁺). This highlights the lability of the C-Cl bond in this position.

  • Other Fragments: A significant peak at m/z 101 is also observed, which corresponds to the subsequent loss of HCN from the [M-Cl]⁺ fragment.

8-Bromoquinoline

Similarly, an experimental EI mass spectrum for 8-bromoquinoline is available in the NIST database.[6]

  • Molecular Ion: The molecular ion is observed as a pair of peaks of nearly equal intensity at m/z 207 and 209, the characteristic signature of a single bromine atom.

  • Major Fragment: The most abundant fragment is at m/z 128, resulting from the loss of the bromine atom ([M-Br]⁺).

  • Other Fragments: A peak at m/z 101 is also present, again indicating the loss of HCN from the quinoline ring fragment.

The fragmentation patterns of these two analogues strongly support our predictions for 2-Bromo-5-chloroquinoline. In both cases, the primary fragmentation is the loss of the halogen atom, followed by the characteristic loss of HCN from the quinoline core. This suggests that in 2-Bromo-5-chloroquinoline, we can expect to see competing losses of Br• and Cl• from the molecular ion, followed by further fragmentation of the resulting ions.

Experimental Protocols

For researchers wishing to acquire a mass spectrum of 2-Bromo-5-chloroquinoline or similar compounds, the following general protocols for Electron Ionization and Electrospray Ionization are provided.

Electron Ionization (EI) Mass Spectrometry Protocol

EI-MS is a classic technique for the analysis of relatively volatile and thermally stable small molecules.

  • Sample Preparation: Dissolve a small amount (approximately 0.1-1 mg/mL) of 2-Bromo-5-chloroquinoline in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard)

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

    • Scan Range: m/z 50-300

  • Sample Introduction: Introduce the sample into the ion source. For a pure solid, a direct insertion probe can be used. For a solution, a gas chromatograph (GC) is typically used for introduction, which also provides separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum. The instrument software will display the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow for EI-MS Analysis

ei_ms_workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_data Data Analysis prep Dissolve sample in volatile solvent instrument GC-MS or Direct Probe prep->instrument ion_source EI Source (70 eV) instrument->ion_source analyzer Mass Analyzer ion_source->analyzer detector Detector analyzer->detector spectrum Acquire Mass Spectrum detector->spectrum analysis Analyze Isotopic Pattern and Fragmentation spectrum->analysis

Caption: General workflow for EI-MS analysis.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in an ESI-compatible solvent system, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount (0.1%) of formic acid to promote protonation.[7]

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray

    • Drying Gas Temperature: 200-350 °C

    • Mass Analyzer: Quadrupole, TOF, Ion Trap, or Orbitrap

    • Scan Range: m/z 100-400

  • Sample Introduction: Infuse the sample solution directly into the ESI source via a syringe pump or introduce it through a liquid chromatograph (LC) for separation prior to analysis.

  • Data Acquisition: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The mass spectrometry fragmentation of 2-Bromo-5-chloroquinoline, while not experimentally documented in major public databases, can be confidently predicted through an understanding of fundamental fragmentation mechanisms and comparison with related compounds. The presence of both bromine and chlorine will produce a highly characteristic isotopic pattern in the molecular ion region (M, M+2, M+4 in a ~3:4:1 ratio), which is a key identifying feature. The primary fragmentation pathways are expected to involve the sequential loss of the halogen atoms, followed by the elimination of HCN from the quinoline core. This guide provides a robust framework for researchers to interpret the mass spectrum of 2-Bromo-5-chloroquinoline and other dihalogenated quinoline derivatives, aiding in their unambiguous identification and characterization.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1006.
  • Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2458.

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Technical Identification Guide: IR Spectroscopy of 2-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 2-Bromo-5-chloroquinoline is a critical checkpoint in the synthesis of antimalarial and anticancer pharmacophores. While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective "fingerprint" method for routine quality control and isomer differentiation.[1]

This guide objectively compares the spectral performance of 2-Bromo-5-chloroquinoline against its most common structural isomers (6-chloro and 8-chloro analogs).[1] It establishes a self-validating protocol based on Out-of-Plane (OOP) bending vibrations , which serve as the primary differentiator when chromatographic standards are unavailable.[1]

Theoretical Framework & Vibrational Logic

To interpret the IR spectrum of 2-Bromo-5-chloroquinoline without a reference standard, one must deconstruct the molecule into its constituent vibrational oscillators. The quinoline core is a bicyclic aromatic system; the key to identification lies in the substitution pattern of the carbocyclic (benzene) ring .

Structural Analysis[1]
  • Heterocyclic Ring (Pyridine moiety): Substituted at position 2 (Bromo).[1] Contains isolated H3 and H4 protons.

  • Carbocyclic Ring (Benzene moiety): Substituted at position 5 (Chloro).[1][2] Contains three adjacent protons (H6, H7, H8).[1][3]

The "Performance" Differentiator: OOP Bending

The "performance" of IR in this context is defined by its resolution of Regioisomers. The region between 700–900 cm⁻¹ is diagnostic for aromatic substitution patterns (C-H wagging).[1]

Isomer CandidateBenzene Ring Proton PatternPredicted OOP Absorption (cm⁻¹)Distinctiveness
2-Bromo-5-chloroquinoline 3 Adjacent H (H6, H7, H8)750 – 810 cm⁻¹ (Strong)High (vs 6-Cl)
2-Bromo-6-chloroquinoline2 Adjacent H (H7, H8) + 1 Isolated H (H5)800 – 860 cm⁻¹ + 860 – 900 cm⁻¹ High
2-Bromo-8-chloroquinoline3 Adjacent H (H5, H6, H7)750 – 810 cm⁻¹ (Strong)Low (vs 5-Cl)*

*Note: Differentiation between 5-chloro and 8-chloro requires analysis of the fingerprint region (<600 cm⁻¹) and C-Cl stretching frequencies affected by the proximity to the ring nitrogen.

Experimental Protocol

This protocol is designed to maximize signal-to-noise ratio in the fingerprint region, essential for isomer discrimination.

Method A: Diamond ATR (Recommended for Routine QC)[1]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum Two).[1]

  • Crystal: Single-bounce Diamond ATR.[1]

  • Resolution: 4 cm⁻¹.[1][4]

  • Scans: 32 scans (background) / 32 scans (sample).

  • Procedure:

    • Clean crystal with isopropanol; ensure background is flat.[1]

    • Apply ~5 mg of solid sample to the crystal.[1]

    • Apply high pressure (clamp) to ensure intimate contact (critical for hard crystalline solids).[1]

    • Acquire spectrum from 4000 to 450 cm⁻¹.[1][5]

Method B: KBr Pellet (Recommended for Structural Elucidation)[1]
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).[1]

  • Procedure:

    • Grind sample and KBr in an agate mortar until a fine, non-reflective powder is obtained.[1]

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Acquire spectrum.[1][2][5][6][7][8][9][10][11][12] Note: KBr allows visibility below 400 cm⁻¹, useful for C-Br stretches.

Spectral Interpretation Guide

The following table synthesizes experimental data from analogous halo-quinolines to provide the expected peak profile for 2-Bromo-5-chloroquinoline.

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3030 – 3080 Aromatic C-H StretchWeakGeneric: Confirms aromaticity; present in all isomers.
1615 – 1580 Quinoline Ring C=C / C=N StretchMed-StrongScaffold ID: Characteristic "Quinoline Doublet".[1]
1490 – 1500 Ring Skeletal VibrationStrongScaffold ID: Confirmation of fused ring system.[1]
1050 – 1090 Aryl C-Cl StretchMediumSubstituent ID: Broad band, often coupled with ring vibrations.
780 ± 20 C-H OOP Bending (3 Adjacent H) Very Strong CRITICAL ID: Confirms 5- (or 8-) substitution.[1] Absence of a peak at ~880 cm⁻¹ rules out 6-chloro isomer.
600 – 650 C-Br Stretch / Ring DeformationMediumSubstituent ID: Specific to bromo-quinolines.
450 – 500 Lattice / Skeletal BendingWeakFingerprint: Unique to crystal packing/exact isomer.[1]

Decision Logic for Isomer Identification

The following workflow illustrates the logical path to confirm the identity of the 2-Bromo-5-chloro isomer using IR data.

IdentificationWorkflow Start Unknown Sample Spectrum CheckScaffold Check 1580-1620 cm⁻¹ (Quinoline Doublet?) Start->CheckScaffold CheckOOP Analyze 700-900 cm⁻¹ Region (OOP Bending) CheckScaffold->CheckOOP Present Result3Adj Strong Band @ 760-800 cm⁻¹ (3 Adjacent H) CheckOOP->Result3Adj ResultMixed Bands @ 820 & 880 cm⁻¹ (2 Adj + 1 Isolated H) CheckOOP->ResultMixed Isomer5or8 Isomer is 5-Cl or 8-Cl Result3Adj->Isomer5or8 Isomer6 Isomer is 6-Chloro (REJECT) ResultMixed->Isomer6 CheckFingerprint Check < 600 cm⁻¹ & Melting Point (Secondary Validation) Isomer5or8->CheckFingerprint FinalID Identity Confirmed: 2-Bromo-5-chloroquinoline CheckFingerprint->FinalID Matches Reference

Figure 1: Step-wise decision tree for differentiating 2-Bromo-5-chloroquinoline from its 6-chloro isomer based on IR spectral features.

Comparative Performance Analysis

Why choose IR over other methods for this specific application?

FeatureIR Spectroscopy1H NMRMass Spectrometry (MS)
Isomer Discrimination Good (via OOP region)Excellent (Coupling constants)Poor (Identical m/z)
Throughput High (<2 min/sample)Low (>10 min/sample)High
Sample Recovery Yes (ATR)No (Dissolved)No
Cost per Analysis Low HighMedium

References

  • General IR Theory & Group Frequencies

    • LibreTexts Chemistry.[1] (2021).[1][11][13] IR Spectrum and Characteristic Absorption Bands.

    • Master Organic Chemistry.[1] (2016).[1][7][11][13] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Quinoline Vibrational Data

    • Krishnakumar, V., & Balachandran, V. (2005).[1][2] Analysis of Vibrational Spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines Based on Density Functional Theory Calculations. (Used for halogen effect extrapolation).[1]

    • ResearchGate. (2025).[1][12] Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.

  • Related Compound Data (2-Bromoquinoline)

    • PubChem. 2-Bromoquinoline Spectral Data.

  • Isomer Differentiation Strategy

    • Chemistry For Everyone (YouTube).[1][7] (2025).[1][2][7][11][12] Can IR Spectroscopy Distinguish Isomers?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.